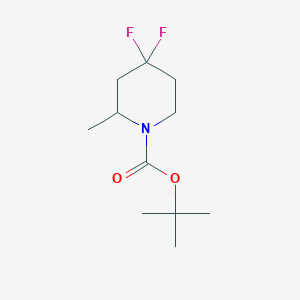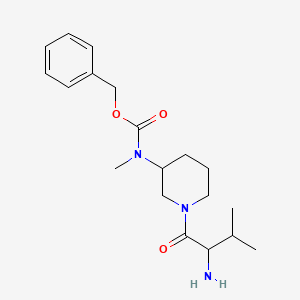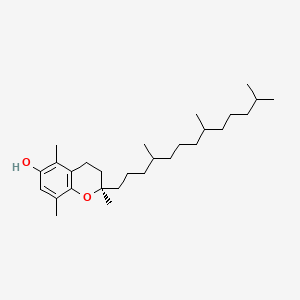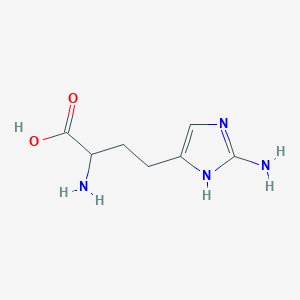
4-Chloro-4'-propylbi(cyclohexane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-4’-propylbi(cyclohexane) is a chemical compound with the molecular formula C15H27Cl. It belongs to the class of cycloalkanes, which are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of a chlorine atom and a propyl group attached to the cyclohexane rings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-4’-propylbi(cyclohexane) can be achieved through various synthetic routes. One common method involves the chlorination of 4-propylcyclohexane using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods
In an industrial setting, the production of 4-Chloro-4’-propylbi(cyclohexane) may involve large-scale chlorination processes. These processes often utilize continuous flow reactors to achieve high yields and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the chlorination process.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-4’-propylbi(cyclohexane) undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the compound can lead to the formation of cyclohexane derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide are commonly used in substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used for oxidation.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed for reduction.
Major Products Formed
Substitution Reactions: Products include various substituted cyclohexane derivatives.
Oxidation Reactions: Products include alcohols and ketones.
Reduction Reactions: Products include reduced cyclohexane derivatives.
Aplicaciones Científicas De Investigación
4-Chloro-4’-propylbi(cyclohexane) has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Chloro-4’-propylbi(cyclohexane) involves its interaction with specific molecular targets. The chlorine atom and propyl group play a crucial role in determining the compound’s reactivity and interactions. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexane: A simple cycloalkane with no substituents.
4-Chlorocyclohexane: A cyclohexane derivative with a chlorine atom.
4-Propylcyclohexane: A cyclohexane derivative with a propyl group.
Uniqueness
4-Chloro-4’-propylbi(cyclohexane) is unique due to the presence of both a chlorine atom and a propyl group on the cyclohexane rings. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C15H27Cl |
|---|---|
Peso molecular |
242.83 g/mol |
Nombre IUPAC |
1-chloro-4-(4-propylcyclohexyl)cyclohexane |
InChI |
InChI=1S/C15H27Cl/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(16)11-9-14/h12-15H,2-11H2,1H3 |
Clave InChI |
REUPJFPKZAXGFR-UHFFFAOYSA-N |
SMILES canónico |
CCCC1CCC(CC1)C2CCC(CC2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5-Benzyl-2,2-dimethyl-3a,4,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrol-4-yl)methoxy-tert-butyl-dimethylsilane](/img/structure/B14788339.png)


![Methyl 1-[5-chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate](/img/structure/B14788373.png)
![Dimethyl 4-acetyl-1,2,3a,8b-tetrahydropyrrolo[2,3-b]indole-2,3-dicarboxylate](/img/structure/B14788379.png)
![Benzyl 2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoyl]pyrrolidine-1-carboxylate](/img/structure/B14788389.png)


![4-[(3S)-1,3-dihydroxy-3-[(10R,13R,14S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl]-3,5-dimethyloxolan-2-one](/img/structure/B14788404.png)
![7-Bromo-2,2-dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole](/img/structure/B14788409.png)


![2-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyrimidine-4-carboxamide](/img/structure/B14788433.png)

